

Spectroscopic Analysis of 1-(2-Chlorophenyl)-2-thiourea: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)-2-thiourea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1-(2-Chlorophenyl)-2-thiourea**, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. The information presented herein is curated to assist in the characterization and quality control of this compound.

Chemical Structure and Properties

1-(2-Chlorophenyl)-2-thiourea is an organic compound with the chemical formula $C_7H_7ClN_2S$.
[1][2][3][4][5] It belongs to the class of thiourea derivatives, which are known for a wide range of biological activities and as versatile intermediates in organic synthesis.[6]

Molecular Structure:

Caption: Molecular structure of **1-(2-Chlorophenyl)-2-thiourea**.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for **1-(2-Chlorophenyl)-2-thiourea**. Due to the limited availability of published experimental spectra for this specific

compound, the NMR and IR data are predicted based on the analysis of closely related analogs, including 1-phenyl-2-thiourea and other substituted phenylthioureas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons of the thiourea moiety.

Table 1: Predicted ¹H NMR Spectral Data for **1-(2-Chlorophenyl)-2-thiourea**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 9.35	Singlet	1H	NH (Thiourea)
~ 7.2-7.5	Multiplet	4H	Aromatic CH
~ 3.55	Singlet	2H	NH ₂ (Thiourea)

Note: The chemical shifts of the NH and NH₂ protons can be broad and their positions may vary depending on the solvent and concentration. A research article confirms the presence of a singlet at 9.35 ppm for the -NH proton and a singlet at 3.55 ppm for the -NH₂ protons in o-chlorophenyl thiourea.[7]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for **1-(2-Chlorophenyl)-2-thiourea**

Chemical Shift (δ , ppm)	Assignment
~ 180-185	C=S (Thiourea)
~ 120-140	Aromatic C
~ 125-135	Aromatic C-Cl

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **1-(2-Chlorophenyl)-2-thiourea**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3100	Medium-Strong, Broad	N-H Stretching (Thiourea NH and NH ₂)
3100-3000	Medium	Aromatic C-H Stretching
1600-1450	Medium-Strong	C=C Stretching (Aromatic Ring)
~ 1500	Strong	C-N Stretching (Thiourea)
~ 1350	Medium	C=S Stretching (Thiourea)
~ 750	Strong	C-Cl Stretching

The characteristic C=S stretching vibration in thiourea and its derivatives is a key diagnostic peak.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **1-(2-Chlorophenyl)-2-thiourea** is available in the NIST WebBook.[1][3]

Table 4: Mass Spectrometry Data for **1-(2-Chlorophenyl)-2-thiourea**

m/z	Relative Intensity	Assignment
186	High	Molecular Ion $[M]^+$
151	Medium	$[M - Cl]^+$
127	High	$[C_6H_4Cl]^+$
92	Medium	$[C_6H_4N]^+$

The fragmentation pattern is consistent with the cleavage of the thiourea side chain and the loss of the chlorine atom from the phenyl ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1-(2-Chlorophenyl)-2-thiourea**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **1-(2-Chlorophenyl)-2-thiourea**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.

- Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled experiment.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.
- Reference: Tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **1-(2-Chlorophenyl)-2-thiourea** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
- Scan range: $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.
- Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Mass Spectrometry

Sample Introduction:

- For a solid sample, a direct insertion probe is typically used.

Ionization Method:

- Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns.[\[9\]](#)
 - Electron energy: 70 eV.

Mass Analyzer:

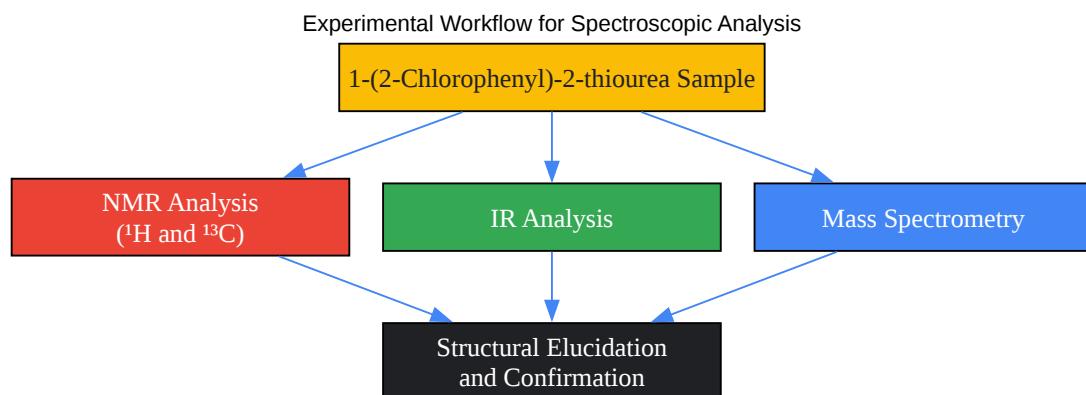
- A quadrupole or time-of-flight (TOF) analyzer can be used.

Data Acquisition:

- Mass range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

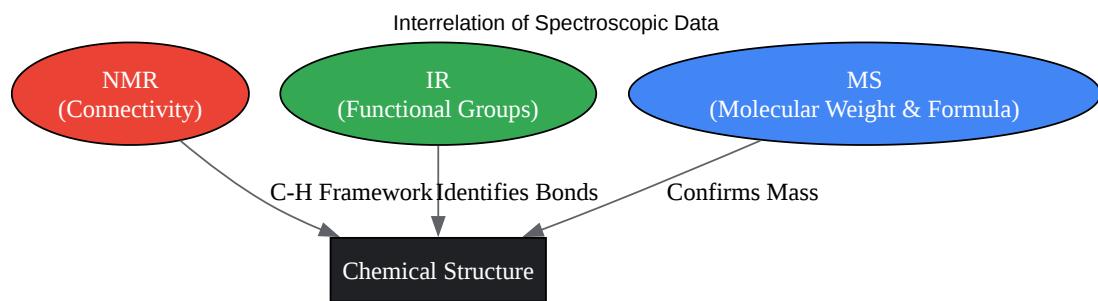
Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different analytical techniques.



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Caption: A general workflow for the spectroscopic characterization of a chemical compound.



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Caption: The complementary nature of different spectroscopic techniques in structure determination.

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